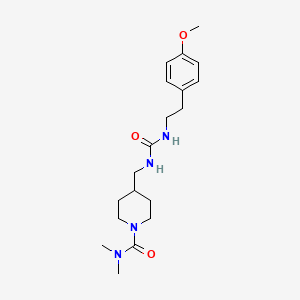

4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

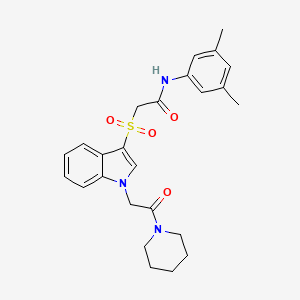

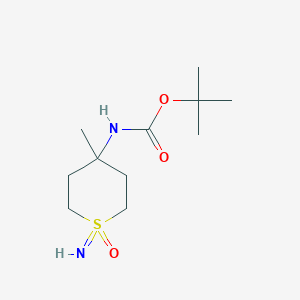

The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediates, activation of functional groups, and coupling reactions. For similar molecules, methods like the Schiff base reduction route have been employed to synthesize derivatives involving methoxyphenyl and dimethylaniline components. This process may involve nucleophilic addition reactions, amide bond formation, and reductive amination steps to build the piperidine and ureido components of the molecule (Ajibade & Andrew, 2021).

科学的研究の応用

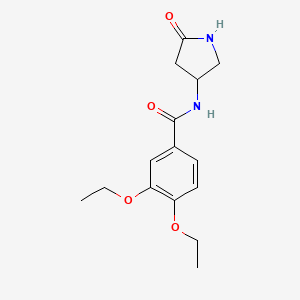

Antitumor Activity

Research has demonstrated that compounds structurally related to "4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide" exhibit significant antitumor properties. For instance, studies on derivatives of acridine-4-carboxamide reveal potent in vitro and in vivo antileukemic activities and selectivity towards human colon carcinoma lines (Rewcastle et al., 1986). Similarly, derivatives of amsacrine, such as N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, show cytotoxic effects against various cancer cell lines and induce cell cycle arrest in the G2 phase (Baguley et al., 1984).

DNA Binding and Interaction

Compounds with structures analogous to the specified chemical have been found to bind to DNA through intercalation, a mechanism that can interfere with DNA replication and transcription processes crucial for cancer cell proliferation. For example, the study of 4-hydroxymethyl-3-(alkylamino)acridines as models for a new class of DNA-intercalating-alkylating agents provides insights into their potential to form covalent bonds with DNA, demonstrating significant antitumor activity through this unique mechanism of action (Charmantray et al., 2001).

Synthesis and Modification

The synthesis of related compounds provides a foundation for understanding potential methods for preparing "4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide." For instance, an efficient one-pot synthesis method for N-methoxy-N-methylamides from carboxylic acids offers a streamlined approach to creating a variety of amide derivatives with potential biological activity (Kim et al., 2003).

特性

IUPAC Name |

4-[[2-(4-methoxyphenyl)ethylcarbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3/c1-22(2)19(25)23-12-9-16(10-13-23)14-21-18(24)20-11-8-15-4-6-17(26-3)7-5-15/h4-7,16H,8-14H2,1-3H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWBRVQBKJXRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)

![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)